molecular formula C10H16N2O B13557295 6-(Dimethylamino)-3-pyridinepropanol

6-(Dimethylamino)-3-pyridinepropanol

Cat. No.: B13557295
M. Wt: 180.25 g/mol
InChI Key: VOMCPLXPLTWKDD-UHFFFAOYSA-N
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Description

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is a chemical compound with the molecular formula C10H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reduction to yield the final product .

Industrial Production Methods

In an industrial setting, the production of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and modulating their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the pyridine ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

VOMCPLXPLTWKDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CCCO

Origin of Product

United States

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